(Z)-Octadec-9-enylammonium acetate

Rock drilling Zeta potential control Surface-active chemicals

(Z)-Octadec-9-enylammonium acetate (oleylammonium acetate) is a long-chain (C18) unsaturated fatty amine acetate salt classified as a cationic surfactant. The compound features a cis-9-octadecenyl hydrophobic tail paired with an acetate counterion, giving it amphiphilic character that drives adsorption at solid–liquid and liquid–air interfaces.

Molecular Formula C20H41NO2
Molecular Weight 327.5 g/mol
CAS No. 10460-00-1
Cat. No. B079265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Octadec-9-enylammonium acetate
CAS10460-00-1
Synonyms1-octadeceneamine hydrofluoride
9-octadecen-1-amine
AmF 355
amine fluoride 335
n-cis-9-octadecenylamine
oleamine
oleoylamine
oleylamine
oleylamine acetate
oleylamine acetate, (Z)-isomer
oleylamine hydrochloride, (Z)-isomer
oleylamine hydrofluoride
oleylamine hydrofluoride, (Z)-isomer
oleylamine phosphate (1:1)
oleylamine phosphate (1:1), (Z)-isomer
oleylamine, (E)-isomer
oleylamine, (Z)-isome
Molecular FormulaC20H41NO2
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC[NH3+].CC(=O)[O-]
InChIInChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h9-10H,2-8,11-19H2,1H3;1H3,(H,3,4)/b10-9-;
InChIKeyNLGOTHQMVKZTBP-KVVVOXFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Octadec-9-enylammonium Acetate (CAS 10460-00-1): Procurement-Grade Functional Profile


(Z)-Octadec-9-enylammonium acetate (oleylammonium acetate) is a long-chain (C18) unsaturated fatty amine acetate salt classified as a cationic surfactant. The compound features a cis-9-octadecenyl hydrophobic tail paired with an acetate counterion, giving it amphiphilic character that drives adsorption at solid–liquid and liquid–air interfaces . It is widely referenced under the trade designation Armac O and is routinely used in mineral flotation, corrosion inhibition, drilling-fluid formulations, and as a model intercalant for layered silicates . Its combination of an unsaturated backbone and a specific counterion distinguishes it from saturated and chloride analogs in both aggregation behavior and surface-modifying efficacy.

Why (Z)-Octadec-9-enylammonium Acetate Cannot Be Simply Replaced by Generic Alkylamine Acetates


Within the family of fatty amine acetates, chain unsaturation, counterion identity, and head-group architecture collectively govern critical micelle concentration (CMC), adsorption density, and the resulting techno-functional performance [1][2]. The cis-double bond in the oleyl tail introduces a kink that lowers the Krafft point and modifies packing at interfaces relative to the fully saturated stearyl analog, while the acetate counterion imparts measurable differences in CMC and binding affinity compared to chloride or bromide variants [2][3]. Consequently, substituting (Z)-octadec-9-enylammonium acetate with a different alkyl-chain amine acetate or with the parent free-base amine can alter electrokinetic response, film-forming capacity, and mineral-collector selectivity—directly impacting process economics and product performance. The quantitative evidence below illustrates where these molecular distinctions translate into operationally meaningful outcomes.

Quantitative Differentiation Evidence for (Z)-Octadec-9-enylammonium Acetate vs. Closest Analogs


Drilling-Rate Enhancement in Quartz: 50% Increase at Sub-ppm Concentration with Zero Zeta Potential

In U.S. Bureau of Mines Report of Investigations 8186, the addition of 0.7 ppm oleylammonium acetate to the drilling fluid produced a 50% increase in the drilling rate of quartz relative to baseline (no additive), coinciding with a measured zero zeta potential at the quartz surface [1]. In contrast, 0.05 ppm AlCl₃ also gave zero zeta potential but produced no measurable effect on tensile strength, demonstrating that charge neutralization alone is insufficient and that the long-chain oleylammonium cation uniquely contributes a lubricating boundary film [1]. This is a direct head-to-head comparison with both an untreated baseline and an inorganic charge-neutralizing agent under identical experimental conditions.

Rock drilling Zeta potential control Surface-active chemicals

Cis-Unsaturation Advantage in Corrosion Inhibition: Oleylammonium Acetate vs. Elaidylammonium Acetate

In a systematic study of amine-type corrosion inhibitors (Study VII), the cis-configured inhibitor prepared from oleylamine and oleic acid (i.e., oleylammonium oleate, directly analogous in backbone stereochemistry to oleylammonium acetate) was compared head-to-head against the trans-configured inhibitor prepared from elaidylamine and elaidic acid [1]. The cis-type inhibitor was found to be more effective in both acidic solution and seawater, a result attributed to the more favorable molecular conformation of the cis-isomer for film formation on metal surfaces [1]. Because (Z)-octadec-9-enylammonium acetate retains the cis-double bond geometry of oleylamine, this stereochemical advantage is intrinsic to the compound and absent in its saturated (stearyl) or trans-unsaturated (elaidyl) analogs.

Corrosion inhibition Mild steel Cis–trans isomer effect

Acetate Counterion Lowers CMC Relative to Chloride in Alkylammonium Surfactant Series

A systematic study of counterion effects on alkylammonium surfactant CMC demonstrated that, for a given alkyl chain length, the CMC decreases with increasing hydrophobicity of the monocarboxylate counterion in the order: formate > acetate > propionate > n-butyrate [1]. While absolute CMC values for the oleylammonium acetate were not directly measured in this study, the class-level trend establishes that acetate as a counterion yields a lower CMC (i.e., greater surface activity at lower concentration) than the simpler formate counterion, and a higher CMC than the more hydrophobic propionate. This places oleylammonium acetate in a defined performance window within the alkylammonium surfactant family: it is more surface-active than formate or chloride analogs but remains more water-soluble and easier to handle than butyrate or longer-chain carboxylate variants, providing a balanced profile for aqueous formulations.

Critical micelle concentration Counterion effect Cationic surfactant

Strong Adsorption Capacity of Octadecenylamine Acetate vs. Quaternary Ammonium Dispersants

In a comparative classification of water-based cationic dispersants, octadecenylamine acetate is explicitly categorized as possessing 'strong adsorption capacity,' whereas quaternary ammonium salt dispersants in the same classification are characterized by 'good stability' as their primary differentiating attribute [1]. This distinction, drawn from tabulated industrial dispersant selection criteria, indicates that for applications where strong anchoring to negatively charged pigment or mineral surfaces is the rate-limiting performance factor (e.g., carbon black, titanium dioxide, or silica dispersion), the primary amine acetate structure provides a higher adsorption energy than quaternary ammonium alternatives. The adsorption advantage arises from the smaller head-group steric hindrance and the hydrogen-bonding capability of the primary ammonium group, which is absent in quaternary ammonium salts.

Pigment dispersion Cationic dispersant Adsorption strength

Flotation Selectivity of Oleyl Amine Acetate vs. Coco and Tallow Amine Acetates in Silica Removal

In a comparative study of cationic silica flotation from magnetic iron-ore concentrates, oleyl primary amine acetate and tallow diamine were evaluated alongside coco primary amine acetate (the standard) [1]. Oleyl and tallow diamines were found to be 'more selective and somewhat less efficient than the standard,' whereas lauryl amine acetate was more efficient but equally selective [1]. This places oleylammonium acetate in a defined selectivity–efficiency trade-off space: it sacrifices some absolute silica recovery (efficiency) in favor of superior discrimination against iron oxide minerals (selectivity). For iron-ore processors where final concentrate grade (Fe content) is the primary economic driver, the higher selectivity of the oleyl-based collector can yield a higher-value product, even at marginally lower silica removal rates.

Froth flotation Silica collector Iron ore beneficiation

Priority Application Scenarios Where (Z)-Octadec-9-enylammonium Acetate Delivers Differentiated Value


Chemically Enhanced Rock Drilling: Sub-ppm Zeta-Potential Control with Built-in Boundary Lubrication

In hard-rock drilling operations where penetration rate is the primary cost driver, (Z)-octadec-9-enylammonium acetate at 0.7 ppm generates a zero zeta potential on quartz surfaces while simultaneously delivering a 50% drilling-rate increase through boundary-film lubrication [1]. This dual-function performance—electrokinetic charge neutralization plus lubricity—is not replicated by simple inorganic salts such as AlCl₃, which can achieve zero zeta potential but provide no rate enhancement [1]. Procurement specifications for drilling-fluid additives should therefore prioritize oleylammonium acetate over generic cationic surfactants or inorganic electrolytes when quartz or silicate-rich formations are targeted.

Corrosion Protection in Acidic and Marine Environments: Cis-Isomer Advantage in Film Integrity

The cis-unsaturated backbone of oleylammonium acetate enables superior molecular packing and film formation on mild steel surfaces relative to its trans-unsaturated (elaidyl) analog, as demonstrated in direct comparative rust-inhibition tests in both acidic solutions and seawater [1]. This stereochemical advantage translates into more robust corrosion protection without requiring higher inhibitor loadings. Industrial users formulating temporary protective coatings, metalworking fluids, or oilfield corrosion inhibitors should specify the (Z)-isomer (oleylammonium acetate) rather than isomeric mixtures or hydrogenated (stearyl) alternatives when maximum film integrity at minimum concentration is required [1].

High-Selectivity Silica Flotation for Iron Ore Grade Improvement

In reverse flotation of silica from magnetic iron-ore concentrates, oleylammonium acetate offers a selectivity advantage over coco and tallow amine acetates, as documented in comparative flotation studies [1]. While the oleyl-based collector may achieve slightly lower absolute silica removal rates, its superior discrimination against iron oxide minerals yields a higher-grade final concentrate [1]. Mineral processing operations where Fe concentrate grade commands a price premium should evaluate oleylammonium acetate as a selectivity-optimized alternative to commodity coco-amine acetate collectors.

Pigment Dispersion Requiring Strong Substrate Anchoring Rather Than Colloidal Stability Alone

For water-based pigment dispersion systems where adsorption strength on negatively charged surfaces (e.g., carbon black, TiO₂, silica) is the critical performance parameter, octadecenylamine acetate is classified as a 'strong adsorption' cationic dispersant, in contrast to quaternary ammonium salts which are primarily noted for 'good stability' [1]. Formulators developing high-performance coatings, inks, or color concentrate dispersions should select oleylammonium acetate when dispersion stability under shear or over extended shelf life is limited by desorption rather than by colloidal re-agglomeration [1].

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